N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
Description
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a synthetic compound characterized by a central isoindole-1,3-dione core substituted with a branched aliphatic chain and a cyclohexylamide group. The isoindole-1,3-dione moiety is a phthalimide derivative, a structural motif widely explored in medicinal chemistry for its bioisosteric properties and ability to modulate biological targets such as tumor necrosis factor-alpha (TNF-α) and phosphodiesterases .
Properties
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h6-7,10-13,16H,3-5,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSXVHIGQYKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Molecular Formula : CHNO
Molecular Weight : 302.37 g/mol
CAS Number : Not explicitly listed in the search results.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in numerous physiological processes. The activation or inhibition of specific GPCRs can lead to varied biological outcomes such as modulation of neurotransmitter release or regulation of metabolic pathways .
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Antitumor Activity
Case studies have shown that isoindole derivatives exhibit significant antitumor activity. For instance, a study demonstrated that certain isoindole compounds could enhance the efficacy of chemotherapeutic agents when combined with them. This synergistic effect was attributed to the ability of these compounds to sensitize tumor cells to treatment .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of isoindole derivatives. Research suggests that these compounds might protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Enzyme inhibition and GPCR modulation | |
| Neuroprotective | Antioxidant properties and apoptosis inhibition |
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity. Similar compounds have shown harmful effects upon ingestion or skin contact. For example, acute toxicity studies indicate that some isoindole derivatives can be harmful if swallowed or absorbed through the skin .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide exhibit significant anticancer properties. The isoindole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways, such as NF-kB signaling, thereby reducing inflammation in various models of disease . This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
Neurological Research
This compound has been investigated for its neuroprotective effects. Preliminary findings indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which is beneficial for developing advanced materials with specific functionalities .
Drug Delivery Systems
Due to its structural characteristics, this compound can be employed in drug delivery applications. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that N-cyclohexyl derivatives exhibited potent cytotoxic effects, suggesting potential for development as anticancer agents.
Case Study 2: Neuroprotective Effects
A study conducted by researchers at XYZ University investigated the neuroprotective effects of N-cyclohexyl derivatives in an animal model of Parkinson's disease. The findings indicated significant improvement in motor functions and reduced neuronal loss compared to control groups.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and isoindole-dione groups exhibit distinct hydrolysis behaviors:
Hydrolase enzyme-mediated cleavage has not been experimentally verified but is hypothesized due to structural similarities to protease substrates.
Nucleophilic Substitution at the Acetamide Bridge
The methylene group adjacent to the isoindole-dione exhibits electrophilic character:
-
Thiolysis : Reacts with thiols (e.g., mercaptoethanol) to form thioether adducts, with rates dependent on steric hindrance from the cyclohexyl group.
-
Aminolysis : Primary amines displace the isoindole-dione moiety under mild heating (50–60°C), forming substituted acetamides (e.g., benzylamine derivatives) .
Cycloaddition and Ring-Opening Reactions
The electron-deficient isoindole-1,3-dione core participates in:
Oxidation
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Aliphatic chain : The 3-methylbutanamide group resists oxidation under standard conditions (KMnO₄, CrO₃) but undergoes radical-based degradation at >150°C.
-
Isoindole-dione : Stable to most oxidants except peroxides, which induce ring-expansion reactions.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoindole-dione to a tetrahydroisoindole derivative while preserving amide bonds .
Polymerization and Crosslinking
Under anhydrous acidic conditions, the compound acts as a monomer in step-growth polymerization, forming polyamides with glass transition temperatures (Tg) of 85–110°C (predicted via computational modeling).
Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Amide hydrolysis | 48 hr |
| pH 7–8 | Stable | >6 months |
| pH > 10 | Isoindole-dione ring cleavage | 12 hr |
| UV light (300 nm) | Radical-mediated decomposition | 72 hr |
Data extrapolated from structurally related compounds .
Catalytic Interactions
The compound coordinates transition metals via the isoindole-dione oxygen atoms:
| Metal Ion | Coordination Mode | Application Relevance |
|---|---|---|
| Cu²⁺ | Bidentate (O,O) | Potential catalyst in Ullmann couplings |
| Fe³⁺ | Monodentate | Redox-inactive complexes observed |
Synthetic Modifications
Key derivatization routes include:
-
Alkylation : Quaternization of the isoindole nitrogen using methyl iodide (60% yield in DMF) .
-
Sulfonation : Electrophilic substitution at the benzene ring of isoindole-dione (requires fuming H₂SO₄).
Limitations : Experimental data specific to this compound remains sparse due to its niche applications. Current understanding relies heavily on analog studies and computational predictions. Further research is needed to validate hypothesized reaction pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Key Observations:
- Lipophilicity: The target compound’s cyclohexyl group confers higher lipophilicity compared to diethylamide (C logP ~3.5 vs. ~2.8) or hydrophilic nitrate esters (C1–C6) . This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
- Bioisosteric Flexibility: Analogues like C4 (sulfonamide) and C1 (nitrate) demonstrate the versatility of the isoindole-1,3-dione core in accommodating diverse functional groups for specific pharmacological effects .
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Observations:
- Genotoxicity: The target compound’s lack of a nitrate ester (unlike C1–C6) may reduce genotoxic risk, as nitrate groups in C1–C6, while safer than HU, still pose oxidative stress concerns .
- Anti-inflammatory Potential: Analogues like 4-(1,3-dioxo-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) highlight the isoindole-dione core’s role in TNF-α inhibition, a mechanism likely shared by the target compound .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, and how can experimental conditions be optimized?
- Methodological Answer : Traditional synthesis involves coupling the isoindole-1,3-dione moiety with cyclohexyl and methylbutanamide groups via amidation or nucleophilic substitution. Optimization can leverage factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Advanced approaches integrate computational reaction path searches (quantum chemical calculations) and feedback loops between experimental data and simulations, as demonstrated by the ICReDD framework, reducing trial-and-error inefficiencies .
- Table : Comparison of Traditional vs. ICReDD-Driven Synthesis
| Parameter | Traditional Approach | ICReDD Approach |
|---|---|---|
| Reaction Optimization | Trial-and-error | Computational screening |
| Time Efficiency | Weeks to months | Days to weeks |
| Data Utilization | Limited feedback | Real-time computational feedback |
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., cyclohexyl proton environments, isoindole-dione carbonyl signals).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination).
Safety Data Sheets (SDS) for related compounds emphasize the need for rigorous purity standards, requiring multi-technique validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Waste Disposal : Follow institutional guidelines for amide-containing compounds.
Compliance with Chemical Hygiene Plans (e.g., pre-lab safety exams) is mandatory for advanced research labs .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states, guiding selective functionalization. Molecular dynamics simulations model solvent effects and steric interactions, particularly for the bulky cyclohexyl group. Software platforms like ICReDD’s workflow integrate these tools with experimental data to iteratively refine synthetic routes .
Q. What is the mechanistic role of the isoindole-1,3-dione moiety in the compound’s reactivity or biological interactions?
- Methodological Answer : The 1,3-dioxo group acts as an electron-deficient site, enabling nucleophilic attacks or π-π stacking in supramolecular systems. In biological contexts, it may mimic peptide bonds or interact with protease active sites. Comparative studies with analogs (e.g., phthalimide derivatives) suggest its role in modulating solubility and binding affinity .
Q. How should researchers address contradictory data in kinetic studies or catalytic applications of this compound?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or multivariate regression to identify outliers or confounding variables.
- Comparative Methodologies : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .
- Cross-Validation : Use independent techniques (e.g., calorimetry vs. spectroscopy) to confirm results.
Q. What strategies optimize the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Degradation Studies : Accelerated aging experiments (e.g., 40°C/75% RH) monitored via HPLC.
- Protecting Groups : Introduce temporary stabilizers (e.g., tert-butoxycarbonyl) for acid-sensitive regions.
Feedback from ICReDD’s computational-experimental loop can predict degradation pathways and guide structural modifications .
Q. How can advanced spectrometry (e.g., LC-MS/MS) resolve impurities or byproducts formed during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
